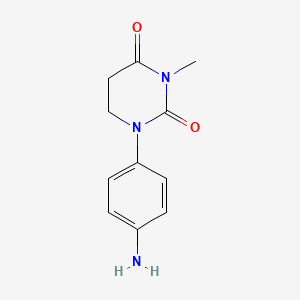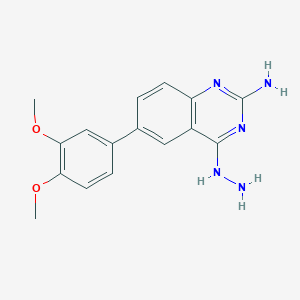
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group at the 2-position, a 3,4-dimethoxyphenyl group at the 6-position, and a hydrazino group at the 4-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acids and palladium catalysts.
Hydrazination: The hydrazino group can be introduced by reacting the intermediate quinazoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
科学的研究の応用
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Amino-6-(2,4-dimethoxyphenyl)-4-hydrazino-quinazoline
- 2-Amino-6-(3,4-dihydroxyphenyl)-4-hydrazino-quinazoline
- 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylquinazoline
Uniqueness
2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, while the hydrazino group provides additional sites for chemical modification and functionalization .
特性
分子式 |
C16H17N5O2 |
|---|---|
分子量 |
311.34 g/mol |
IUPAC名 |
6-(3,4-dimethoxyphenyl)-4-hydrazinylquinazolin-2-amine |
InChI |
InChI=1S/C16H17N5O2/c1-22-13-6-4-10(8-14(13)23-2)9-3-5-12-11(7-9)15(21-18)20-16(17)19-12/h3-8H,18H2,1-2H3,(H3,17,19,20,21) |
InChIキー |
HYEROFJPLYQMLN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3NN)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


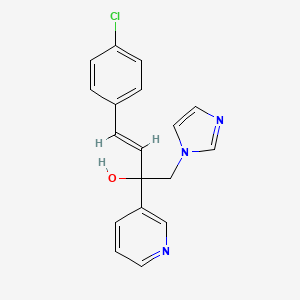
![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
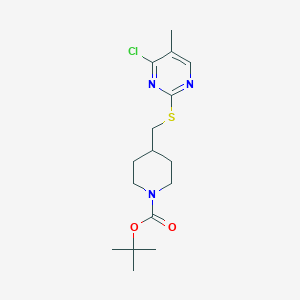
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
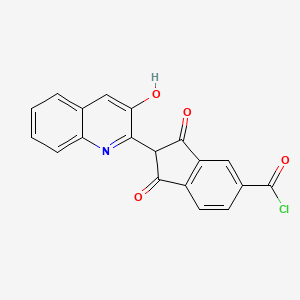
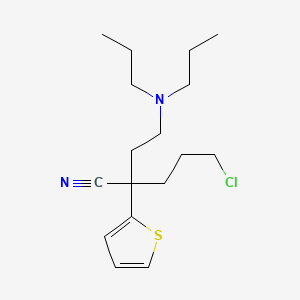
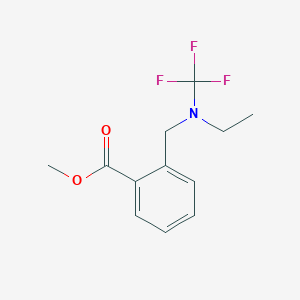

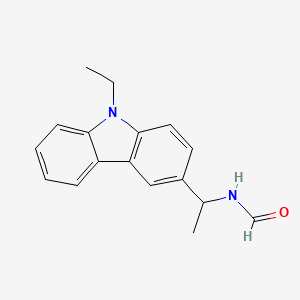
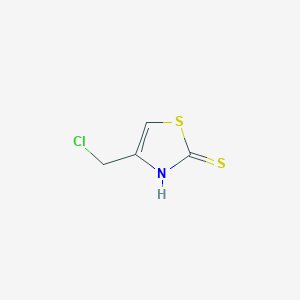
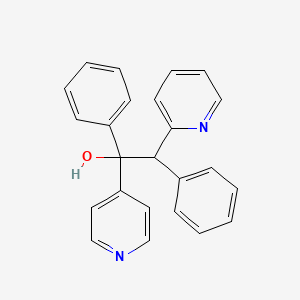
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
